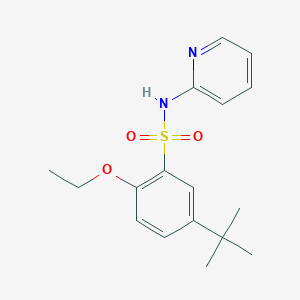

5-tert-butyl-2-ethoxy-N-2-pyridinylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

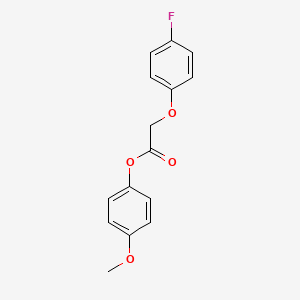

5-tert-butyl-2-ethoxy-N-2-pyridinylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 334.13511374 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antagonistic Properties on ET Receptors

Research led by Morimoto et al. (2001) explored modifications to ET(A/B) mixed-type compounds, leading to the discovery of a compound with an extremely high affinity for the human cloned ET(A) receptor. This compound was developed based on the hypothesis that a "pyrimidine binding pocket" might exist in the ET(A) receptor, indicating its potential application in targeting endothelin receptors for therapeutic purposes (Morimoto et al., 2001).

Coordination Compounds for Chemical Nucleases

Macías et al. (2006) investigated the reaction of 2-picolylamine with certain sulfonyl chlorides, resulting in coordination compounds with Cu(II) salts. These complexes demonstrated the ability to act as chemical nucleases in the presence of ascorbate/H2O2, suggesting their utility in studying DNA interactions and potentially in the development of new therapeutic agents (Macías et al., 2006).

Oxidation Catalysis

A study by Işci et al. (2014) introduced 4-tert-butylbenzenesulfonamide as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine. This compound exhibited remarkable stability under oxidative conditions and facilitated the main product of cyclohexene oxidation to be allylic ketone, demonstrating its potential as an oxidation catalyst (Işci et al., 2014).

Catalysis in Alcohol Oxidation

Research by Hazra et al. (2015) on sulfonated Schiff base copper(II) complexes showed their efficiency and selectivity as catalysts in the homogeneous peroxidative oxidation of primary and secondary alcohols. These findings highlight the compound's relevance in synthetic chemistry, especially in the selective oxidation of alcohols to aldehydes or ketones, a critical step in many chemical syntheses (Hazra et al., 2015).

Modulation of Ethoxyquin Genotoxicity

A study by Skolimowski et al. (2010) focused on the modulation of ethoxyquin (EQ) genotoxicity using N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative. This research provides insights into how the compound could potentially be used to modulate the genotoxic effects of certain antioxidants used in animal feeds, revealing its potential application in food safety and toxicology (Skolimowski et al., 2010).

Propriétés

IUPAC Name |

5-tert-butyl-2-ethoxy-N-pyridin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-5-22-14-10-9-13(17(2,3)4)12-15(14)23(20,21)19-16-8-6-7-11-18-16/h6-12H,5H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAZCMSPNARRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-1-[(2-pyridinylthio)acetyl]-1H-indole](/img/structure/B5590209.png)

![6-methyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5590216.png)

![4-chloro-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3(2H)-pyridazinone](/img/structure/B5590229.png)

![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-(2-phenylethyl)-2-piperazinone](/img/structure/B5590241.png)

![5,5,8,9-tetramethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5590246.png)

![1-(3-chlorophenyl)-4-[(1-methyl-2-oxo-4-imidazolidinyl)carbonyl]-2-piperazinone](/img/structure/B5590251.png)

![4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B5590280.png)

![(1R*,3S*)-7-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5590317.png)